molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

カタログ番号: B611376
CAS番号: 209913-88-2
分子量: 380.35 g/mol
InChIキー: YKWLPIRSUICUFT-JEDNCBNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

L-NMMA(クエン酸塩)は、L-アルギニンのメチル化によって合成することができます。このプロセスは、L-アルギニンとホルムアルデヒドおよびシアン化水素を反応させ、その後加水分解してL-NMMAを得ることを含みます。 生成したL-NMMAは、その後クエン酸と反応させてクエン酸塩を形成します .

工業生産方法

L-NMMA(クエン酸塩)の工業生産は、通常、ラボでの合成と同じ基本原則を使用して大規模合成を行う方法を採用しますが、収率と純度を向上させるために最適化されています。 これには、温度、pH、反応物の濃度などの反応条件を正確に制御することが含まれます .

化学反応の分析

反応の種類

L-NMMA(クエン酸塩)は、主に一酸化窒素合成酵素との阻害反応を起こします。 通常、正常な生理的条件下では酸化、還元、または置換反応には関与しません .

一般的な試薬と条件

L-NMMA(クエン酸塩)による一酸化窒素合成酵素の阻害は、生理的条件下、通常は体温と中性pHで起こります。 この化合物は酵素の活性部位に結合し、L-アルギニンから一酸化窒素への変換を防ぎます .

生成される主な生成物

L-NMMA(クエン酸塩)と一酸化窒素合成酵素の反応の主要な生成物は、阻害された酵素複合体です。 この反応では、有意な副生成物は生成されません .

科学研究への応用

L-NMMA(クエン酸塩)は、幅広い科学研究の用途があります。

科学的研究の応用

1.1. Treatment of Cardiogenic Shock

Tilarginine citrate has been studied for its effects on patients experiencing cardiogenic shock due to myocardial infarction. A significant clinical trial, the TRIUMPH study, evaluated the efficacy of tilarginine in this context. In this multicenter, randomized, double-blind trial involving 398 patients, the primary outcome was 30-day all-cause mortality. Results indicated no significant difference in mortality rates between the tilarginine and placebo groups (48% vs. 42%, respectively) . Secondary outcomes, such as resolution and duration of shock, also showed no meaningful differences .

1.2. Nitric Oxide Synthase Inhibition

The rationale behind using tilarginine in cardiogenic shock lies in its ability to inhibit excessive nitric oxide production, which can exacerbate myocardial dysfunction. Research suggests that while NOS inhibitors like tilarginine may theoretically improve hemodynamics by reducing nitric oxide overproduction, clinical outcomes have not consistently supported this hypothesis .

Septic Shock Management

Tilarginine has been investigated for its role in managing septic shock, where excessive nitric oxide production contributes to hemodynamic instability. Studies have shown that higher doses of tilarginine may lead to increased mortality due to adverse hemodynamic changes, such as decreased cardiac output and increased pulmonary vascular resistance . Conversely, lower doses did not demonstrate a significant benefit in mortality reduction among septic shock patients .

3.1. Obesity and Diabetes

Emerging research indicates that tilarginine may have applications beyond cardiovascular conditions. Investigations into its effects on obesity and type 2 diabetes are ongoing, with preliminary findings suggesting potential benefits in improving insulin sensitivity and regional blood flow .

3.2. Ocular Physiology

Tilarginine's role in ocular physiology is another area of research interest. Studies are exploring its potential effects on intraocular pressure and retinal blood flow, which could have implications for conditions like glaucoma .

Summary of Clinical Findings

Application AreaClinical OutcomeNotes
Cardiogenic ShockNo significant reduction in mortality (48% vs 42%)Further research needed to establish effective therapies for this condition .
Septic ShockHigher doses associated with increased mortalityLower doses showed neutral effects; caution advised with dosing .
Obesity and DiabetesPotential benefits in insulin sensitivityOngoing studies required to confirm efficacy .
Ocular PhysiologyInvestigated for effects on intraocular pressureResearch ongoing to determine clinical relevance .

生物活性

Tilarginine citrate, a non-selective inhibitor of nitric oxide synthase (NOS), is primarily derived from L-NG-monomethylarginine (L-NMMA). This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by excessive nitric oxide production, such as septic shock and cardiogenic shock following myocardial infarction. Despite its theoretical benefits, clinical outcomes have often been disappointing, prompting further investigation into its biological activity and mechanisms.

Tilarginine exerts its effects by inhibiting the activity of NOS, thereby reducing the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and various physiological processes. By decreasing NO levels, tilarginine aims to mitigate inappropriate vasodilation and improve hemodynamic stability in critically ill patients.

Key Mechanisms:

  • Inhibition of Nitric Oxide Production : Reduces vasodilation and potentially stabilizes blood pressure.
  • Impact on Vascular Resistance : Alters systemic vascular resistance and cardiac output, which can be beneficial or detrimental depending on the clinical context.

Cardiogenic Shock

A significant study evaluating tilarginine's efficacy in patients with acute myocardial infarction complicated by cardiogenic shock was the TRIUMPH trial. This international, multicenter, randomized, double-blind study assessed 398 patients.

Results:

  • Mortality Rates : No significant difference in 30-day mortality between tilarginine (48%) and placebo (42%) groups (P = .24).
  • Shock Resolution : Similar rates of shock resolution were observed (66% tilarginine vs. 61% placebo; P = .31).
  • Functional Outcomes : Comparable percentages of patients experienced heart failure at 30 days (48% tilarginine vs. 51% placebo; P = .51) .

Septic Shock

In another context, tilarginine has been associated with increased mortality in septic shock patients when administered at higher doses (>5 mg/(kg h)). At lower doses (1 mg/(kg h)), however, outcomes were neutral, suggesting a dose-dependent relationship regarding efficacy and safety .

Summary of Clinical Outcomes

ConditionDose RangeMortality ImpactNotes
Cardiogenic Shock1 mg/kg bolus + 1 mg/kg/hrNo significant reductionHigh early mortality rates observed
Septic Shock>5 mg/(kg h)Associated with excess mortalityLower doses showed neutral outcomes

Biological Activity and Pharmacodynamics

Tilarginine's pharmacological profile indicates that it can modulate vascular responses through its action on NOS. The compound has been investigated for various conditions beyond shock syndromes, including obesity, type 2 diabetes, and ocular physiology .

Biological Activity Highlights:

  • Vasodilation Regulation : By inhibiting NO production, tilarginine may help regulate excessive vasodilation seen in septic conditions.
  • Potential for Organ Protection : In theory, reducing NO levels could protect organs from dysfunction during critical illness.

Case Study: Septic Shock Management

A retrospective analysis highlighted the challenges faced when using tilarginine in septic shock management. Patients receiving high doses exhibited decreased cardiac output and increased pulmonary vascular resistance. This led to recommendations for cautious dosing and close monitoring to avoid adverse hemodynamic effects .

Case Study: Myocardial Infarction

In the context of myocardial infarction with cardiogenic shock, a case series reported that while some patients showed transient improvements in hemodynamics with tilarginine administration, overall survival benefits remained elusive. This reflects the complexity of treating critically ill patients where multiple factors influence outcomes .

特性

CAS番号

209913-88-2

分子式

C13H24N4O9

分子量

380.35 g/mol

IUPAC名

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChIキー

YKWLPIRSUICUFT-JEDNCBNOSA-N

SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

異性体SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

正規SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine citrate
Reactant of Route 2
Tilarginine citrate
Reactant of Route 3
Tilarginine citrate
Reactant of Route 4
Reactant of Route 4
Tilarginine citrate
Reactant of Route 5
Reactant of Route 5
Tilarginine citrate
Reactant of Route 6
Tilarginine citrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。